molecular formula C23H25N7 B11281483 1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11281483
M. Wt: 399.5 g/mol
InChI Key: YGVHNYPYESVJDU-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 1-methyl and 4-amine groups can be done via nucleophilic substitution reactions.

    Coupling Reactions: The phenylpiperazine moiety is often introduced through a coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-methyl-N-(4-methylphenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the phenylpiperazine moiety. This structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H25N7

Molecular Weight

399.5 g/mol

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H25N7/c1-17-8-10-18(11-9-17)25-21-20-16-24-28(2)22(20)27-23(26-21)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)

InChI Key

YGVHNYPYESVJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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